Previridicatumtoxin

Description

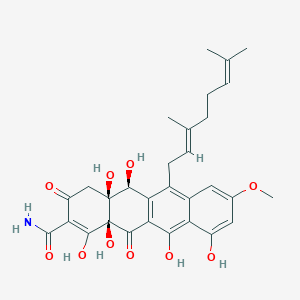

(4aS,5S,12aS)-6-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-1,4,4a,5,12,12a-hexahydro-3,4a,5,10,11,12a-hexahydroxy-8-methoxy-1,12-dioxo-2-naphthacenecarboxamide has been reported in Penicillium aethiopicum with data available.

Structure

3D Structure

Properties

IUPAC Name |

(4aS,5S,12aS)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,4a,5,10,11,12a-hexahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO10/c1-13(2)6-5-7-14(3)8-9-16-17-10-15(41-4)11-18(32)20(17)24(34)23-21(16)25(35)29(39)12-19(33)22(28(31)38)26(36)30(29,40)27(23)37/h6,8,10-11,25,32,34-36,39-40H,5,7,9,12H2,1-4H3,(H2,31,38)/b14-8+/t25-,29-,30+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMPGRYRWNVPEQ-BJTDMJNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C2C=C(C=C(C2=C(C3=C1C(C4(CC(=O)C(=C(C4(C3=O)O)O)C(=O)N)O)O)O)O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C2C=C(C=C(C2=C(C3=C1[C@@H]([C@]4(CC(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)O)O)O)O)OC)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Previridicatumtoxin in Penicillium aethiopicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Previridicatumtoxin, a tetracycline-like hybrid polyketide-isoprenoid, is a significant secondary metabolite produced by the filamentous fungus Penicillium aethiopicum. Its discovery has opened avenues for exploring novel antibiotics with potential activity against drug-resistant pathogens. This technical guide provides an in-depth overview of the discovery of this compound, focusing on its biosynthetic pathway, the experimental protocols for its study, and its biological activity. The information is presented to aid researchers in understanding and potentially exploiting this fascinating natural product.

Introduction

Penicillium aethiopicum is a producer of several biologically active secondary metabolites, including the well-known antifungal agent griseofulvin and the tetracycline-like compound, viridicatumtoxin. This compound is a member of the viridicatumtoxin family of compounds. These fungal metabolites are of particular interest due to their structural similarity to bacterial tetracyclines and their potent antibacterial properties. Notably, viridicatumtoxin has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a scaffold for the development of new antibiotics. This document details the key aspects of this compound's discovery and characterization.

Physicochemical Properties of this compound

This compound is a complex molecule with a tetracyclene core. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H33NO10 | [PubChem][1] |

| Molecular Weight | 567.6 g/mol | [PubChem][1] |

| IUPAC Name | (4aS,5S,12aS)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,4a,5,10,11,12a-hexahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide | [PubChem][1] |

Biosynthesis of this compound

The biosynthesis of this compound in P. aethiopicum is governed by a dedicated gene cluster, designated as the vrt cluster. The key enzyme in this pathway is a non-reducing polyketide synthase (NR-PKS) encoded by the gene vrtA. The proposed biosynthetic pathway involves the synthesis of a polyketide backbone, which is then modified by a series of tailoring enzymes, including oxygenases and an O-methyltransferase, also encoded within the vrt cluster.

Below is a diagram illustrating the proposed biosynthetic pathway of viridicatumtoxin, the parent compound of this compound.

Caption: Proposed biosynthetic pathway of viridicatumtoxins in P. aethiopicum.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Fungal Cultivation and Metabolite Extraction

A representative protocol for the cultivation of P. aethiopicum and the extraction of its secondary metabolites is outlined below.

-

Inoculation and Culture:

-

Prepare Yeast Malt Extract Glucose (YMEG) liquid medium (Yeast extract 4 g/L, Malt extract 10 g/L, Glucose 4 g/L).

-

Inoculate the YMEG medium with spores or mycelial fragments of P. aethiopicum.

-

Incubate the culture in a stationary phase at 25-28°C for 7-14 days.

-

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium and the culture filtrate separately with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Gene Deletion for Biosynthetic Studies

The following protocol describes a general workflow for targeted gene deletion in Penicillium species to confirm the role of specific genes in a biosynthetic pathway. This process typically involves creating a deletion cassette and introducing it into the fungal cells.

References

In-depth Technical Guide: The Mechanism of Action of Previridicatumtoxin

A comprehensive review for researchers, scientists, and drug development professionals.

Abstract

Previridicatumtoxin, a tetracycline-like mycotoxin produced by the fungus Penicillium aethiopicum, has been identified as a biologically active secondary metabolite. Despite its characterization and the elucidation of its biosynthetic pathway, detailed studies on its specific mechanism of action at the molecular level are currently not available in published scientific literature. This guide synthesizes the existing knowledge on this compound, drawn from chemical and biosynthetic research, and provides a prospective outlook on the necessary experimental approaches to fully unravel its mode of action. While direct evidence is lacking, this document serves as a foundational resource for initiating research into the pharmacological effects of this complex natural product.

Introduction

This compound is a structurally intricate polyketide with a tetracycline-like core, distinguished by a geranyl group modification.[1] It is a secondary metabolite produced by the filamentous fungus Penicillium aethiopicum.[2] While the biosynthetic gene cluster responsible for its production has been identified and characterized, the biological activities and the precise molecular targets of this compound remain largely unexplored.[2][3][4][5][6] This guide aims to consolidate the limited available information and to propose a roadmap for future investigations into its mechanism of action.

Current State of Knowledge

Chemical and Biosynthetic Information

This compound is a polyketide-isoprenoid hybrid compound.[2] Its chemical formula is C30H33NO10, with a molecular weight of 567.6 g/mol .[1] The biosynthetic pathway involves a non-reducing polyketide synthase (NRPKS), VrtA, which is essential for the formation of the tetracycline-like core.[2][3][4][5][6] The discovery of the vrt gene cluster has provided insights into the enzymatic machinery responsible for its synthesis but has not shed light on its biological function or mechanism of action.[2][3][4][5][6]

Postulated Biological Activity

The term "biologically active" is associated with this compound in the literature, however, the specific nature of this activity is not defined.[2][3][4][5] Given its structural similarity to tetracycline antibiotics, it is plausible that this compound may exhibit antimicrobial properties. Furthermore, many complex natural products have been investigated for their potential as anticancer agents.[7][8][9][10][11][12] However, to date, no studies have been published that specifically investigate the cytotoxic or anticancer effects of this compound.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To address the current knowledge gap, a systematic investigation into the biological effects of this compound is required. The following experimental workflow is proposed:

Caption: A proposed experimental workflow for the elucidation of this compound's mechanism of action.

Initial Screening for Biological Activity

Objective: To determine the general biological activity of this compound.

-

Cytotoxicity Screening:

-

Protocol: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) should be treated with a range of concentrations of purified this compound. Cell viability can be assessed using assays such as the MTT or LDH release assay after 24, 48, and 72 hours of incubation.

-

Data Presentation: The results should be presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each cell line at each time point. This data can be summarized in a table for easy comparison.

-

-

Antimicrobial Screening:

-

Protocol: The minimum inhibitory concentration (MIC) of this compound should be determined against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution methods.

-

Data Presentation: The MIC values for each microbial strain should be tabulated.

-

Investigation of Cellular Mechanisms (If Cytotoxicity is Observed)

Objective: To understand how this compound affects cellular processes leading to cell death or growth inhibition.

-

Apoptosis Induction:

-

Protocol: Cells treated with this compound at its IC50 concentration can be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells. Caspase activation (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays.

-

Signaling Pathway Diagram:

Caption: A hypothetical mitochondrial pathway of apoptosis potentially induced by this compound.

-

-

Cell Cycle Analysis:

-

Protocol: Cells treated with this compound can be fixed, stained with a DNA-binding dye (e.g., PI), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Data Presentation: A table summarizing the percentage of cells in each phase of the cell cycle with and without treatment.

-

Target Identification and Validation

Objective: To identify the specific molecular target(s) of this compound.

-

Affinity-Based Methods:

-

Protocol: this compound can be immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

-

Conclusion

The mechanism of action of this compound remains an open and intriguing area of research. While its chemical structure and biosynthesis have been described, its biological function is yet to be determined. The experimental framework outlined in this guide provides a clear path forward for researchers to systematically investigate the molecular pharmacology of this natural product. Such studies are crucial to unlock its potential therapeutic applications and to understand its role in the chemical ecology of its producing organism. The lack of current data underscores the need for focused research in this area.

References

- 1. This compound | C30H33NO10 | CID 60150139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Incredible use of plant-derived bioactives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Plant Tocotrienols, Fucoxanthin, Fucoidan and Polyphenols in Dietary Supplements[v1] | Preprints.org [preprints.org]

- 10. Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Previridicatumtoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin is a tetracycline-like fungal meroterpenoid that serves as a direct precursor to the more widely known viridicatumtoxin. These compounds are of significant interest to the scientific community due to their complex chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, including the primary producing organisms, methodologies for its production and isolation, and an outline of its biosynthetic pathway. The information presented herein is intended to support further research and development in the fields of natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite produced by filamentous fungi, primarily within the genus Penicillium. The identification of producing species is crucial for the reliable and sustainable sourcing of this compound for research and potential therapeutic applications.

Producing Fungal Species

The primary known producer of this compound is Penicillium aethiopicum. This species has been the focus of genomic and metabolomic studies that have elucidated the biosynthetic pathway of viridicatumtoxin, identifying this compound as a key intermediate. While viridicatumtoxin has also been reported from Penicillium viridicatum and Penicillium expansum, the explicit production of this compound by these species is less documented.

| Fungal Species | Toxin Produced | Citation |

| Penicillium aethiopicum | This compound, Viridicatumtoxin | [1] |

| Penicillium viridicatum | Viridicatumtoxin | [2] |

| Penicillium expansum | Viridicatumtoxin | [3] |

Quantitative Data

Quantitative data on the production yields of this compound from fungal cultures are not extensively reported in the available scientific literature. Most studies have focused on the identification and structural elucidation of the compound and its biosynthetic pathway, rather than optimizing and quantifying its production. The yield of secondary metabolites like this compound is highly dependent on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and extraction methods. Further research is required to establish optimized fermentation and purification protocols to determine the typical yield of this compound from Penicillium aethiopicum.

Experimental Protocols

The following protocols are based on methodologies reported for the cultivation of Penicillium aethiopicum and the extraction of viridicatumtoxin and its precursors. These can be adapted for the specific purpose of isolating and studying this compound.

Cultivation of Penicillium aethiopicum

This protocol describes the cultivation of P. aethiopicum for the production of secondary metabolites, including this compound.

Materials:

-

Penicillium aethiopicum culture

-

Yeast Malt Extract Glucose (YMEG) liquid medium:

-

Yeast extract: 4 g/L

-

Malt extract: 10 g/L

-

Glucose: 4 g/L

-

-

Sterile flasks

-

Incubator

Procedure:

-

Prepare YMEG liquid medium and sterilize by autoclaving.

-

Inoculate the sterile YMEG medium with spores or mycelial fragments of P. aethiopicum.

-

Incubate the cultures at 28°C for 7 days in stationary flasks (without shaking).[4]

-

Monitor the growth of the fungus and the production of secondary metabolites over the incubation period.

Extraction of this compound

This protocol outlines a general method for the extraction of polyketide metabolites from fungal cultures.

Materials:

-

7-day old culture of P. aethiopicum

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

After incubation, harvest the entire culture (mycelium and broth).

-

Extract the culture with an equal volume of ethyl acetate.[4]

-

Perform the extraction twice to ensure maximum recovery of the metabolites.

-

Combine the organic extracts and evaporate to dryness using a rotary evaporator.

-

Dissolve the dried extract in methanol for subsequent analysis and purification.[4]

-

Fractionate the crude extract using HPLC to isolate this compound. The separation can be monitored by UV detection and the fractions analyzed by mass spectrometry for identification of the target compound.

Biosynthetic Pathway

This compound is an intermediate in the biosynthesis of viridicatumtoxin. The pathway begins with a non-reducing polyketide synthase (NRPKS) that produces a polyketide backbone. This backbone undergoes a series of enzymatic modifications, including cyclization, hydroxylation, and prenylation, to form the complex tetracycline-like core structure. This compound is the penultimate intermediate before the final oxidative cyclization to form viridicatumtoxin.

Caption: Proposed biosynthetic pathway of viridicatumtoxin in Penicillium aethiopicum.

Conclusion

This compound, a key intermediate in the biosynthesis of viridicatumtoxin, is naturally produced by the fungus Penicillium aethiopicum. While detailed quantitative data on its production remains to be established, the provided experimental protocols for cultivation and extraction offer a solid foundation for researchers to produce and isolate this compound for further investigation. The elucidation of the vrt gene cluster and the biosynthetic pathway provides a roadmap for potential synthetic biology approaches to enhance the production of this compound and its derivatives. This guide serves as a valuable resource for the scientific community to advance the study of this intriguing class of fungal natural products.

References

- 1. [Investigations on the production of mycotoxins and their quantitative analysis. VI. Citreoviridin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to Previridicatumtoxin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a tetracycline-like fungal polyketide, has garnered interest within the scientific community due to its complex chemical architecture and biological activity. Understanding its biosynthetic pathway is crucial for harnessing its potential in drug development and for engineering novel bioactive compounds. This technical guide provides a comprehensive analysis of the current knowledge surrounding the this compound biosynthesis pathway, focusing on the genetic and enzymatic machinery involved. While the complete pathway is yet to be fully elucidated, this document synthesizes the available research to present a coherent overview, including key enzymatic steps, the genetic blueprint, and general experimental methodologies for further investigation.

The Genetic Blueprint: The vrt Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the vrt cluster. This cluster was identified in the filamentous fungus Penicillium aethiopicum.[1][2][3] The vrt gene cluster contains the essential enzymatic machinery required for the synthesis and modification of the polyketide backbone that forms the core of this compound.

Table 1: Genes within the vrt Cluster and Their Putative Functions

| Gene | Proposed Function | Evidence |

| vrtA | Non-reducing polyketide synthase (NR-PKS) | Gene deletion mutant (ΔvrtA) in P. aethiopicum abolished this compound production.[1][2][3] |

| vrtC | Prenyltransferase | Presence within the vrt gene cluster suggests its role in the addition of a prenyl group, a key feature of the this compound structure.[4] |

| vrtF | O-methyltransferase | Identified within the vrt cluster, likely responsible for methylation steps in the pathway.[4] |

| Other genes | Putative tailoring enzymes (e.g., oxidoreductases, transporters) | The functions of other genes within the cluster are yet to be experimentally verified but are predicted to be involved in post-PKS modifications and transport. |

The Biosynthetic Pathway: A Proposed Model

The biosynthesis of this compound is proposed to follow a mixed polyketide-terpenoid pathway. The process is initiated by the non-reducing polyketide synthase (NR-PKS) VrtA, which constructs the polyketide backbone from simple acyl-CoA precursors. Subsequent modifications by tailoring enzymes, including a prenyltransferase (VrtC) and an O-methyltransferase (VrtF), are essential for the formation of the final complex structure.

Quantitative Data

To date, there is a notable absence of published quantitative data regarding the this compound biosynthetic pathway. Key information such as the kinetic parameters of the involved enzymes (e.g., Km, kcat), the in vivo and in vitro production titers under various conditions, and the efficiency of precursor incorporation remains to be determined. The following table serves as a template to illustrate how such data, once obtained, could be structured for comparative analysis.

Table 2: Illustrative Template for Quantitative Analysis of this compound Biosynthesis

| Parameter | Value | Experimental Conditions | Reference |

| VrtA (NR-PKS) | |||

| Km (Acetyl-CoA) | e.g., 50 µM | In vitro assay with purified enzyme | Hypothetical |

| Km (Malonyl-CoA) | e.g., 20 µM | In vitro assay with purified enzyme | Hypothetical |

| kcat | e.g., 0.5 s-1 | In vitro assay with purified enzyme | Hypothetical |

| Production Titer | |||

| This compound Yield | e.g., 100 mg/L | P. aethiopicum wild-type, 14-day submerged fermentation in PDB medium | Hypothetical |

| This compound Yield | e.g., 500 mg/L | Genetically engineered strain with vrtA overexpression | Hypothetical |

Experimental Protocols

Detailed experimental protocols specific to the this compound biosynthesis pathway are not yet available in the scientific literature. However, the initial identification of the vrt gene cluster was achieved through established techniques in fungal genetics and genomics.[1][2][3] The following section outlines the general methodologies that are applicable for the in-depth study of this and other fungal secondary metabolite pathways.

Identification of the Biosynthetic Gene Cluster

A common workflow for identifying a BGC for a target metabolite is outlined below. This approach combines genomic sequencing, bioinformatic analysis, and molecular biology techniques.

a. Genome Sequencing: The genomic DNA of the producing organism, P. aethiopicum, is extracted and sequenced using next-generation sequencing technologies.[1]

b. Bioinformatic Analysis: The sequenced genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder). These tools predict the locations of BGCs by identifying core biosynthetic genes like polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs) and other associated tailoring enzymes.

c. Targeted Gene Deletion: To confirm the function of a putative BGC, the core biosynthetic gene (in this case, vrtA) is deleted from the genome of the wild-type fungus. This is typically achieved through homologous recombination using a selectable marker.

d. Metabolite Analysis: The wild-type and the gene deletion mutant strains are cultivated under identical conditions. The metabolic profiles of both strains are then compared using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the target metabolite in the mutant strain confirms the involvement of the deleted gene and its cluster in the biosynthesis.[2]

Characterization of Pathway Intermediates

To elucidate the step-by-step enzymatic reactions, the functions of the individual tailoring enzymes within the vrt cluster need to be characterized. This can be achieved through:

-

Heterologous Expression: Each tailoring enzyme gene from the vrt cluster can be expressed in a suitable host organism (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).

-

In vitro Enzyme Assays: The purified recombinant enzymes can be incubated with predicted substrates (i.e., the product of the preceding enzymatic step) to determine their specific catalytic activity. The reaction products are then analyzed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their chemical structures.

-

Isotopic Labeling Studies: Feeding the fungal culture with isotopically labeled precursors (e.g., 13C-labeled acetate or methionine) can help trace the origin of the carbon and methyl groups in the final this compound molecule, providing insights into the assembly of the polyketide chain and subsequent modifications.

Conclusion and Future Perspectives

The identification of the vrt gene cluster in P. aethiopicum has laid the foundation for a deeper understanding of this compound biosynthesis. The key roles of the NR-PKS VrtA, a prenyltransferase VrtC, and an O-methyltransferase VrtF have been proposed based on genetic evidence. However, significant gaps in our knowledge remain. Future research should focus on:

-

Functional Characterization of all vrt Genes: A systematic functional analysis of every gene within the vrt cluster is necessary to assign a precise role to each enzyme in the pathway.

-

Isolation and Structural Elucidation of Intermediates: The identification of the chemical structures of all biosynthetic intermediates is crucial for a complete understanding of the enzymatic transformations.

-

Enzyme Kinetics and Regulation: Quantitative biochemical studies are needed to understand the efficiency and regulation of the biosynthetic pathway.

-

Heterologous Expression of the Entire Pathway: Reconstituting the entire vrt gene cluster in a heterologous host could enable higher production titers and facilitate pathway engineering for the generation of novel this compound analogs with potentially improved therapeutic properties.

The continued investigation into the this compound biosynthetic pathway holds significant promise for the fields of natural product chemistry, synthetic biology, and drug discovery.

References

- 1. Identification of the Viridicatumtoxin and Griseofulvin Gene Clusters from Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the viridicatumtoxin and griseofulvin gene clusters from Penicillium aethiopicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Previridicatumtoxin: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a tetracycline-like fungal metabolite, has emerged as a compound of significant interest in the search for novel antimicrobial agents. Produced by species such as Penicillium aethiopicum, this polyketide displays potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies used in its evaluation.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound and its analogues is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, highlights its potent activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

| Compound | Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Viridicatumtoxin B | Staphylococcus aureus | (including MRSA and QRSA) | 0.5 | [1] |

| Viridicatumtoxin A | Staphylococcus aureus | MRSA | 0.25 | [2][3] |

| Viridicatumtoxin B | Staphylococcus aureus | MRSA | 0.5 | [2][3] |

| Synthetic (±)-Viridicatumtoxin B | Enterococcus faecalis | S613 | 1 | [2] |

| Synthetic (±)-Viridicatumtoxin B | Enterococcus faecium | 501 | 0.5 | [2] |

| Synthetic (±)-Viridicatumtoxin B | Staphylococcus aureus | MRSA 371 | 4 | [2] |

| Viridicatumtoxin A | Enterococcus faecalis | 1-2 | ||

| Viridicatumtoxin B | Enterococcus faecalis | 1-2 | ||

| Viridicatumtoxin A | Escherichia coli | BAS 849 (deficient outer-membrane) | 8 | |

| Viridicatumtoxin B | Escherichia coli | BAS 849 (deficient outer-membrane) | 8 | |

| Vancomycin | Staphylococcus aureus | (including MRSA and QRSA) | ~0.5 | [1] |

| Tetracycline | Staphylococcus aureus | (including MRSA and QRSA) | 4-32 | [1] |

Note: QRSA refers to quinolone-resistant Staphylococcus aureus.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[4] UPPS is responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that transports peptidoglycan precursors from the cytoplasm to the periplasm for cell wall construction. By inhibiting UPPS, this compound effectively halts peptidoglycan synthesis, leading to compromised cell wall integrity and ultimately, bacterial cell death.

Caption: Inhibition of UPPS by this compound.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

- Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth).

- Antimicrobial Agent: A stock solution of this compound of known concentration, sterilized by filtration.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

- Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

- Aseptically transfer colonies from an overnight culture plate to a tube of sterile saline or broth.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound:

- Dispense a fixed volume (e.g., 50 µL) of sterile CAMHB into all wells of the microtiter plate.

- Add the same volume of the this compound stock solution to the first well of each row to be tested.

- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. The last well typically serves as a growth control (no drug). A sterility control well (no bacteria) is also included.

4. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with an equal volume (e.g., 50 µL) of the prepared bacterial inoculum.

- Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

- After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];

"Prep_Culture" [label="Prepare Bacterial Culture"];

"Prep_Inoculum" [label="Prepare and Standardize Inoculum\n(0.5 McFarland)"];

"Serial_Dilution" [label="Perform Serial Dilution of this compound\nin Microtiter Plate"];

"Inoculate" [label="Inoculate Microtiter Plate\nwith Bacterial Suspension"];

"Incubate" [label="Incubate Plate\n(35-37°C, 16-20h)"];

"Read_Results" [label="Visually Inspect for Growth (Turbidity)"];

"Determine_MIC" [label="Determine MIC\n(Lowest concentration with no visible growth)"];

"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];

"Start" -> "Prep_Culture";

"Prep_Culture" -> "Prep_Inoculum";

"Prep_Inoculum" -> "Inoculate";

"Serial_Dilution" -> "Inoculate";

"Inoculate" -> "Incubate";

"Incubate" -> "Read_Results";

"Read_Results" -> "Determine_MIC";

"Determine_MIC" -> "End";

}

Caption: Broth Microdilution Workflow.

Conclusion

This compound demonstrates significant promise as a novel antibacterial agent, with a potent spectrum of activity against challenging Gram-positive pathogens. Its unique mechanism of action, targeting the essential enzyme UPPS, presents a valuable avenue for the development of new therapeutics to combat antimicrobial resistance. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compelling fungal metabolite.

References

Previridicatumtoxin: A Technical Guide to Antifungal Activity Screening

To the esteemed researcher, scientist, or drug development professional,

This technical guide addresses the topic of "Previridicatumtoxin" and its potential antifungal activity. Initial research indicates that "this compound" is likely a misspelling of Viridicatumtoxin , a tetracycline-like mycotoxin. This document synthesizes the available scientific knowledge on Viridicatumtoxin and provides a comprehensive, albeit hypothetical, framework for screening its antifungal properties, given the current lack of specific data in this area.

Executive Summary

Viridicatumtoxin is a polyketide metabolite produced by the fungus Penicillium aethiopicum.[1] While its potent antibacterial activity , particularly against methicillin- and quinolone-resistant Staphylococcus aureus, is documented, there is currently no substantive scientific literature demonstrating or detailing its antifungal properties .[1] The same producing organism, P. aethiopicum, also synthesizes griseofulvin, a well-established antifungal agent.[1]

This guide, therefore, serves a dual purpose: to summarize the known biological activities of Viridicatumtoxin and to provide a robust, standardized protocol for systematically evaluating its potential as an antifungal agent. The methodologies and workflows presented herein are based on established practices in mycology and drug discovery.

Known Biological Activity of Viridicatumtoxin

Current research on Viridicatumtoxin has primarily focused on its antibacterial and toxicological profiles. The available data is summarized below.

| Biological Activity | Target Organisms/Systems | Key Findings |

| Antibacterial | Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus. | Exhibits potent inhibitory activity. |

| Toxicology | Mammalian systems | Reported to be a nephrotoxin, causing damage to the kidneys. |

Hypothetical Antifungal Screening of Viridicatumtoxin: Experimental Protocols

The following protocols are proposed for a comprehensive evaluation of Viridicatumtoxin's antifungal potential.

Fungal Strains for Screening

A panel of clinically relevant and diverse fungal species should be used for the initial screening.

| Fungal Species | Rationale |

| Candida albicans | A common cause of opportunistic fungal infections in humans. |

| Aspergillus fumigatus | A primary causative agent of invasive aspergillosis. |

| Cryptococcus neoformans | A major cause of fungal meningitis, particularly in immunocompromised individuals. |

| Trichophyton rubrum | A representative dermatophyte, a common cause of skin, hair, and nail infections. |

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

The broth microdilution method is a standard technique for determining the MIC and MFC of a potential antifungal compound.

Materials:

-

Viridicatumtoxin (dissolved in a suitable solvent, e.g., DMSO)

-

Selected fungal strains

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sabouraud Dextrose Agar (SDA) plates

Protocol:

-

Inoculum Preparation: Culture the fungal strains on SDA plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Serial Dilution: Prepare serial twofold dilutions of Viridicatumtoxin in RPMI-1640 in the 96-well plates. The concentration range should be broad initially (e.g., 0.03-64 µg/mL) and can be narrowed in subsequent experiments.

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted Viridicatumtoxin. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of Viridicatumtoxin that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

MFC Determination: Following MIC determination, aliquot a small volume from each well that shows no visible growth and plate it onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration of Viridicatumtoxin that results in no fungal growth on the agar plate, indicating a fungicidal effect.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Antifungal Screening

The following diagram illustrates the proposed workflow for the antifungal screening of Viridicatumtoxin.

Generic Fungal Signaling Pathway as a Potential Target

While the specific mechanism of action for Viridicatumtoxin against fungi is unknown, many established antifungal agents target key signaling pathways. The diagram below illustrates a generalized representation of a fungal cell wall integrity pathway, a common target for antifungal drugs.

References

A Technical Guide to the Cytotoxicity of Previridicatumtoxin on Cancer Cell Lines

Disclaimer: As of November 2025, publicly available research data on the cytotoxicity of previridicatumtoxin on cancer cell lines is limited. This document serves as a comprehensive template and guide for researchers and drug development professionals to structure and present findings once such data becomes available. The experimental protocols and signaling pathways described are based on established methodologies in cancer research and may be applicable to the study of this compound.

Introduction

This compound, a mycotoxin with a complex chemical structure, has garnered interest for its potential biological activities. This technical guide provides a framework for evaluating the cytotoxic effects of this compound against various cancer cell lines. The document outlines standardized experimental protocols, data presentation formats, and visual representations of key signaling pathways potentially modulated by this compound. The aim is to offer a structured approach for researchers investigating the anticancer potential of this compound, thereby facilitating data comparison and interpretation across different studies.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1][2] The following table is a template for summarizing the IC50 values of this compound across a panel of cancer cell lines after a 72-hour exposure period.

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |

| MDA-MB-231 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |

| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |

| HeLa | Cervical Adenocarcinoma | [Insert Data] | [Insert Data] |

| HT-29 | Colorectal Adenocarcinoma | [Insert Data] | [Insert Data] |

| PC-3 | Prostate Adenocarcinoma | [Insert Data] | [Insert Data] |

Table 1: Hypothetical IC50 values of this compound against various human cancer cell lines.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. This section provides methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

-

Treatment: After overnight incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: Cells are incubated with the compounds for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity.[4]

-

Sample Collection: After the 72-hour treatment period with this compound, the culture supernatant from each well is collected.

-

LDH Reaction: The supernatant is mixed with the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[4]

-

Incubation: The mixture is incubated for 10 minutes at room temperature, protected from light.

-

Stop Solution: A stop solution is added to terminate the reaction.

-

Fluorescence Measurement: The fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Flow Cytometry for Apoptosis Analysis

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents kill cancer cells.[5] Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to quantify apoptotic and necrotic cells.[6]

-

Cell Preparation: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

-

Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathway Visualization

Understanding the molecular mechanisms underlying the cytotoxic effects of this compound is crucial for its development as a potential anticancer agent. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are often implicated in drug-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

Figure 1: Workflow for determining the in vitro cytotoxicity of this compound.

Intrinsic (Mitochondrial) Apoptosis Pathway

References

- 1. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assay Protocol [protocols.io]

The Structure-Activity Relationship of Previridicatumtoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin, a fungal secondary metabolite, belongs to the tetracycline class of natural products. While direct and extensive structure-activity relationship (SAR) studies on this compound are not widely available in the public domain, a comprehensive understanding of its potential can be derived from the well-established SAR of tetracycline antibiotics and studies on closely related fungal tetracyclines, such as Viridicatumtoxin B. This guide synthesizes the available data to provide insights into the key structural features of this compound likely responsible for its biological activity, details relevant experimental protocols, and presents logical relationships through diagrams.

Core Structure and General Tetracycline SAR

Tetracyclines, including this compound, are characterized by a linear, fused four-ring system (A, B, C, D) known as a naphthacene carboxamide skeleton.[1] Extensive research on tetracycline antibiotics has revealed several key structural features crucial for their antibacterial activity.[2][3][4]

The core pharmacophore of tetracyclines, essential for antibacterial action, includes:

-

A C10 phenol and a C11-C12 keto-enol system in conjugation with a 12a-OH group.[1]

-

A C1-C3 diketo substructure in ring A.[4]

-

The stereochemistry at positions 4, 4a, and 12a .[3]

-

A dimethylamino group at C4 is critical for potent antibacterial activity; its removal significantly reduces efficacy.[1][2]

Modifications at the "upper" periphery (positions 5, 6, 7, 8, and 9) of the tetracycline scaffold can modulate pharmacokinetic properties and spectrum of activity without abolishing the core antibacterial function.[2]

Structure of this compound

This compound possesses the fundamental tetracyclic core. A key distinguishing feature is the presence of a geranyl-derived side chain, which is not typical for the classic bacterial tetracyclines.

Insights from Viridicatumtoxin B Analogues

A study on the total synthesis of Viridicatumtoxin B, a compound structurally very similar to this compound, provides the most direct available evidence for SAR within this specific fungal tetracycline subclass. The synthesis and subsequent biological evaluation of a series of Viridicatumtoxin B analogues have shed light on the importance of certain functional groups for their activity against Gram-positive and Gram-negative bacteria.[5][6]

Quantitative Data on Viridicatumtoxin B Analogues

| Compound/Analogue | Modification | Antibacterial Activity (MIC in µg/mL) |

| Viridicatumtoxin B | Natural Product | Potent activity against Gram-positive bacteria, including drug-resistant strains.[5][6] |

| Analogue 1 | Variation in the geranyl-derived spirobicyclic system (EF rings) | Altered activity profile.[5][6] |

| Analogue 2 | Modification of hydroxyl groups on the tetracyclic core | Significant impact on antibacterial potency.[5][6] |

| Analogue 3 | Alteration of the C4 dimethylamino group | Expected reduction in activity based on general tetracycline SAR.[1] |

(Note: Specific MIC values from the primary literature are required for a complete quantitative table. The information provided here is a qualitative summary based on the available search results.)

The findings from these analogues suggest that both the tetracyclic core and the unique spirobicyclic system contribute to the overall biological activity profile of these fungal tetracyclines.[5][6]

Experimental Protocols

The evaluation of the structure-activity relationship of this compound and its analogues relies on standardized experimental protocols to determine their biological activity.

Antibacterial Susceptibility Testing

a. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC determination):

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (e.g., 0.5 McFarland standard).[7]

-

Serial Dilution of the Test Compound: The test compound (Previredicatumtoxin or its analogue) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[7]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[7]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

b. Agar Dilution Method:

In this method, the antimicrobial agent is incorporated into the agar medium at different concentrations.

-

Preparation of Agar Plates: A series of agar plates containing serial dilutions of the test compound are prepared.[8]

-

Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of each plate.[8]

-

Incubation: The plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the agent that completely inhibits the growth of the organism on the agar surface.[8]

Cytotoxicity Assays

These assays are crucial to assess the toxicity of the compounds against mammalian cells, providing an indication of their therapeutic index.

a. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

This colorimetric assay measures the metabolic activity of cells.

-

Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

b. LDH (Lactate Dehydrogenase) Release Assay:

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Similar to the MTT assay.

-

Supernatant Collection: The cell culture supernatant is collected.

-

LDH Reaction: The supernatant is mixed with a reaction mixture containing the substrate for LDH.

-

Absorbance Measurement: The amount of formazan produced is measured by absorbance, which is proportional to the amount of LDH released and, therefore, the level of cytotoxicity.

Visualizations

Logical Relationship of Tetracycline SAR

Caption: Key structural features of tetracyclines influencing antibacterial activity.

Experimental Workflow for SAR Determination

Caption: A generalized workflow for the structure-activity relationship study.

Conclusion

While a dedicated and comprehensive SAR profile for this compound is yet to be established in publicly accessible literature, a robust framework for its investigation can be built upon the extensive knowledge of tetracycline antibiotics. The crucial elements for antibacterial activity reside in the conserved tetracyclic core, with the C4-dimethylamino group playing a pivotal role. The unique geranyl-derived side chain of this compound and related fungal tetracyclines likely modulates its specific biological activity and spectrum. Further synthesis and biological evaluation of a broader range of this compound analogues are necessary to fully elucidate its SAR and unlock its potential for therapeutic development. The experimental protocols outlined in this guide provide a solid foundation for such future investigations.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. biomedres.us [biomedres.us]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Viridicatumtoxin B and Analogues Thereof: Strategy Evolution, Structural Revision, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of viridicatumtoxin B and analogues thereof: strategy evolution, structural revision, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. actascientific.com [actascientific.com]

- 8. woah.org [woah.org]

A Technical Guide to Previridicatumtoxin Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Previridicatumtoxin is a natural product belonging to the tetracycline class of compounds.[1] While the biological activities and molecular targets of many tetracyclines are well-characterized, the specific mechanism of action of this compound remains an area of active investigation. This technical guide provides a comprehensive overview of a hypothetical workflow for the identification and validation of the molecular target(s) of this compound, designed for researchers and professionals in drug development. The methodologies outlined here represent a multi-pronged approach, combining classical biochemical techniques with modern "-omics" strategies to elucidate the compound's mechanism of action.

Chapter 1: Initial Biological Characterization

Given that this compound is a member of the tetracycline family, a logical first step is to assess its potential antimicrobial properties. Tetracyclines are well-known inhibitors of bacterial protein synthesis. Therefore, an initial screening against a panel of clinically relevant bacteria can provide the foundational data for more in-depth target identification studies.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical MIC Values

The following table summarizes hypothetical MIC values for this compound against a panel of bacteria.

| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | 2 |

| Bacillus subtilis | Positive | 4 |

| Escherichia coli | Negative | 16 |

| Pseudomonas aeruginosa | Negative | >64 |

Chapter 2: Target Identification Methodologies

Once the primary biological activity is established, the next crucial step is to identify the direct molecular target. This chapter details several powerful and complementary approaches to achieve this.

Affinity-Based Target Identification

This method relies on the specific binding interaction between this compound and its cellular target.

Experimental Protocol: Affinity Chromatography and Mass Spectrometry

-

Immobilization: Chemically synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support, such as agarose beads, creating an affinity matrix.

-

Cell Lysate Preparation: Grow the susceptible bacterial strain (e.g., S. aureus) to mid-log phase, harvest the cells, and prepare a cell lysate.

-

Affinity Pull-down: Incubate the cell lysate with the this compound-coupled beads. The target protein(s) will bind to the immobilized compound.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, for example, by using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).

Data Presentation: Hypothetical Protein Hits from Affinity Pull-down

| Protein ID | Protein Name | Putative Function |

| P0A7K2 | 30S ribosomal protein S4 | Ribosomal subunit component |

| P60422 | 50S ribosomal protein L2 | Ribosomal subunit component |

| P0A9P6 | Elongation factor Tu | Protein synthesis |

| P0A6F5 | DNA gyrase subunit A | DNA replication |

Visualization: Affinity Chromatography Workflow

Genetic and Genomic Approaches

This strategy involves identifying genetic mutations that confer resistance to this compound, as these mutations are likely to occur in the gene encoding the target protein or a closely related pathway component.

Experimental Protocol: Generation and Analysis of Resistant Mutants

-

Mutant Selection: Plate a high density of susceptible bacteria on agar plates containing a concentration of this compound that is 2-4 times the MIC.

-

Isolation and Verification: Isolate colonies that grow on these plates and re-streak them on fresh drug-containing plates to confirm their resistance phenotype.

-

Whole-Genome Sequencing: Extract genomic DNA from both the resistant mutants and the parent (wild-type) strain.

-

Sequence Analysis: Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not in the wild-type.

Data Presentation: Hypothetical Resistance Mutations

| Gene | Mutation | Locus Tag | Predicted Protein Change |

| rpsD | G316A | SAOUHSC_00567 | Gly106Ser |

| rplB | C98T | SAOUHSC_00599 | Pro33Leu |

Visualization: Resistant Mutant Screening Workflow

Expression Profiling

Analyzing changes in gene or protein expression in response to this compound treatment can provide insights into the cellular pathways it affects.

Experimental Protocol: RNA-Sequencing (RNA-Seq)

-

Cell Culture and Treatment: Grow susceptible bacteria to mid-log phase and treat one culture with this compound at its MIC, while leaving a control culture untreated.

-

RNA Extraction: After a defined period, harvest the cells and extract total RNA.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to the compound.

Data Presentation: Hypothetical Differentially Expressed Genes

| Gene | Log2 Fold Change | p-value | Pathway Affected |

| fabH | -2.5 | <0.001 | Fatty Acid Synthesis |

| accA | -2.1 | <0.001 | Fatty Acid Synthesis |

| rplB | 3.0 | <0.001 | Ribosome |

| rpsD | 2.8 | <0.001 | Ribosome |

Visualization: Hypothetical Affected Signaling Pathway

Chapter 3: Target Validation

The putative targets identified through the screening methods described above must be validated through direct biochemical and biophysical assays.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR can be used to measure the direct binding of this compound to a purified candidate target protein.

Materials:

-

Purified recombinant target protein (e.g., 30S ribosomal subunit)

-

This compound

-

SPR instrument and sensor chips

Procedure:

-

Immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Flow different concentrations of this compound over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

-

Analyze the resulting sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD).

Data Presentation: Hypothetical Binding Kinetics

| Target Protein | Kon (1/Ms) | Koff (1/s) | KD (nM) |

| 30S Ribosomal Subunit | 1.5 x 10^5 | 3.0 x 10^-3 | 20 |

| DNA Gyrase Subunit A | No Binding | No Binding | N/A |

This comprehensive, albeit hypothetical, guide outlines a robust and integrated strategy for the target identification of this compound. By combining these diverse experimental approaches, researchers can build a strong body of evidence to confidently identify and validate the molecular target of this and other novel bioactive compounds.

References

In Silico Modeling of Previridicatumtoxin-Target Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Previridicatumtoxin, a tetracycline-like polyketide produced by Penicillium aethiopicum, has demonstrated both antibacterial and anticancer properties. Understanding the molecular interactions between this natural product and its biological targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with its putative targets. Given its structural similarity to tetracyclines, we hypothesize that this compound targets the ribosomal subunits, inhibiting protein synthesis. This guide will focus on modeling the interaction with both the prokaryotic 70S ribosome (implicated in its antibacterial activity) and the eukaryotic 80S ribosome (a potential target for its anticancer effects). Detailed methodologies for molecular docking and molecular dynamics simulations are presented, alongside protocols for experimental validation.

Introduction

This compound is a fungal metabolite with a complex polycyclic structure.[1] While its biosynthetic gene cluster has been identified, the precise molecular targets responsible for its biological activities remain to be experimentally validated.[2] The structural resemblance of this compound to tetracycline antibiotics strongly suggests a similar mechanism of action: interference with ribosomal function. Tetracyclines are known to bind to the 30S subunit of the bacterial ribosome, obstructing the accommodation of aminoacyl-tRNA at the A-site and thereby inhibiting protein synthesis. The anticancer activity of this compound hints at a possible interaction with the eukaryotic 80S ribosome, a validated target for other anticancer compounds.

In silico modeling offers a powerful and cost-effective approach to investigate these potential interactions at an atomic level. By employing techniques such as molecular docking and molecular dynamics simulations, we can predict the binding mode of this compound to its ribosomal targets, estimate the binding affinity, and identify key interacting residues. These computational insights can guide further experimental studies to validate the predicted mechanism and can inform the design of more potent and selective analogs.

This compound and Putative Ribosomal Targets

A successful in silico study begins with high-quality structural data for both the ligand and the target macromolecules.

Ligand: this compound

The three-dimensional structure of this compound is available from public databases such as PubChem. For the purpose of this guide, we will utilize the structure corresponding to PubChem CID 60150139.

| Compound | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | 3D Structure Format |

| This compound | 60150139 | C30H33NO10 | 567.58 | SDF, MOL2 |

Putative Targets: Ribosomal Subunits

Based on the tetracycline-like scaffold of this compound, the primary putative targets are the small ribosomal subunits.

-

Prokaryotic Target (Antibacterial Activity): The bacterial 70S ribosome, specifically the 30S subunit. Crystal structures of the Thermus thermophilus 30S subunit in complex with tetracycline provide an excellent starting point for modeling.

-

Eukaryotic Target (Anticancer Activity): The eukaryotic 80S ribosome, specifically the 40S subunit. High-resolution cryo-electron microscopy structures of the human 80S ribosome and the isolated 40S subunit are available.

The following table summarizes the selected PDB entries for our modeling studies.

| Target | Organism | PDB ID | Resolution | Method | Notes |

| Bacterial 30S Ribosomal Subunit | Thermus thermophilus | 1I97 | 4.5 Å | X-ray Diffraction | In complex with tetracycline |

| Bacterial 70S Ribosome | Thermus thermophilus | 4V9A | 3.3 Å | X-ray Diffraction | In complex with tigecycline |

| Human 80S Ribosome | Homo sapiens | 4V6X | 5.7 Å | Cryo-EM | |

| Human 40S Ribosomal Subunit | Homo sapiens | 7R4X | 2.15 Å | Cryo-EM | High-resolution structure |

In Silico Modeling Workflow

The following workflow outlines the key steps for modeling the interaction between this compound and its putative ribosomal targets.

Experimental Protocols: In Silico Modeling

Objective: To prepare the 3D structures of this compound and the ribosomal subunits for docking and simulation.

Protocol:

-

Ligand Preparation:

-

Download the 3D structure of this compound from PubChem (CID: 60150139) in SDF format.

-

Use a molecular modeling software (e.g., Schrödinger Maestro, MOE, or the open-source Avogadro) to:

-

Add hydrogen atoms.

-

Assign correct protonation states at a physiological pH of 7.4.

-

Perform energy minimization using a suitable force field (e.g., OPLS4 for Maestro, MMFF94x for MOE).

-

-

Generate multiple conformers to account for ligand flexibility.

-

-

Target Preparation:

-

Download the PDB files for the selected ribosomal subunits (1I97, 4V9A, 4V6X, 7R4X).

-

Using a molecular modeling software, perform the following preparation steps:

-

Remove water molecules and any co-crystallized ligands (except for the tetracycline in 1I97 and 4V9A, which will be used to define the binding site).

-

Add hydrogen atoms and assign protonation states.

-

Fill in any missing side chains or loops using tools like Prime (Schrödinger) or the SWISS-MODEL server.

-

Perform a restrained energy minimization to relieve any steric clashes while preserving the overall fold.

-

-

Objective: To predict the binding pose and affinity of this compound within the ribosomal binding pocket.

Protocol:

-

Binding Site Definition:

-

For the bacterial ribosome structures (1I97, 4V9A), define the binding site based on the location of the co-crystallized tetracycline/tigecycline. A grid box of approximately 20 Å x 20 Å x 20 Å centered on the ligand is a good starting point.

-

For the eukaryotic ribosome structures (4V6X, 7R4X), identify a putative binding site homologous to the tetracycline binding site in the bacterial ribosome. This can be achieved by structural alignment of the 16S and 18S rRNA.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina, Glide (Schrödinger), or GOLD.

-

Set the prepared this compound conformers as the ligand input and the prepared ribosomal subunit as the receptor.

-

Configure the docking parameters, including the grid box dimensions and center, and the number of output poses.

-

Run the docking simulation.

-

-

Pose Analysis and Scoring:

-

Analyze the top-ranked docking poses based on the scoring function of the docking program.

-

Visually inspect the poses to ensure they are sterically and chemically reasonable.

-

Identify key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between this compound and the ribosomal residues.

-

Objective: To assess the stability of the predicted this compound-ribosome complex and to refine the binding pose in a simulated physiological environment.

Protocol:

-

System Setup:

-

Take the best-ranked docking pose of the this compound-ribosome complex.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Parameterize the this compound ligand for the chosen force field (e.g., AMBER, CHARMM, GROMOS).

-

-

MD Simulation:

-

Use an MD simulation package such as GROMACS, AMBER, or NAMD.

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to 300 K under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble) for several nanoseconds.

-

Run the production MD simulation for at least 100 nanoseconds.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

-

Perform clustering analysis to identify the most representative conformation of the complex.

-

Predicted Interactions and Data Summary

The following table provides a template for summarizing the quantitative data obtained from the in silico modeling.

| Target | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Bacterial 30S) | Key Interacting Residues (Eukaryotic 40S) |

| This compound | Value | Value | e.g., H1057, G1197, C1195 (16S rRNA) | e.g., U1799, C1824 (18S rRNA) |

| Tetracycline (Control) | Value | Value | e.g., H1057, G1197, C1195 (16S rRNA) | N/A |

Experimental Validation Protocols

In silico predictions must be validated through experimental assays. The following are key experimental protocols to confirm the interaction between this compound and the ribosome.

In Vitro Translation Inhibition Assay

Objective: To determine if this compound inhibits protein synthesis in a cell-free system.

Protocol:

-

Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate for eukaryotic systems, E. coli S30 extract for prokaryotic systems).

-

Set up translation reactions containing a reporter mRNA (e.g., luciferase).

-

Add varying concentrations of this compound to the reactions.

-

Incubate the reactions to allow for protein synthesis.

-

Measure the amount of synthesized reporter protein (e.g., by measuring luciferase activity).

-

Calculate the IC50 value for translation inhibition.

Ribosome Binding Assay

Objective: To directly measure the binding of this compound to isolated ribosomal subunits.

Protocol (Surface Plasmon Resonance - SPR):

-

Immobilize isolated bacterial 30S or eukaryotic 40S ribosomal subunits on an SPR sensor chip.

-

Flow different concentrations of this compound over the chip surface.

-

Measure the change in the SPR signal to monitor the binding and dissociation of the toxin.

-

Fit the data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathway and Logical Relationships

The proposed mechanism of action of this compound can be visualized as an inhibition of the central dogma of molecular biology.

Conclusion